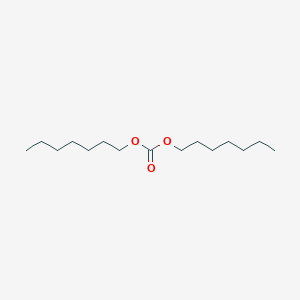
Diheptyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diheptyl carbonate is an organic compound belonging to the class of dialkyl carbonates. It is characterized by its chemical structure, which consists of two heptyl groups attached to a carbonate group. This compound is known for its applications as a plasticizer and solvent, offering an environmentally friendly alternative to traditional phthalate-based plasticizers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diheptyl carbonate can be synthesized through the transesterification of dimethyl carbonate with heptanol. The reaction typically requires a catalyst, such as sodium methoxide, and is carried out under reflux conditions. The reaction proceeds as follows:
(CH3O)2CO+2C7H15OH→C7H15OCOOC7H15+2CH3OH
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure reactors and efficient separation techniques to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: Diheptyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form heptanol and carbon dioxide.
Transesterification: It can react with other alcohols to form different dialkyl carbonates.
Oxidation: Under oxidative conditions, this compound can be converted to heptanoic acid and carbon dioxide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Hydrolysis: Heptanol and carbon dioxide.
Transesterification: Different dialkyl carbonates.
Oxidation: Heptanoic acid and carbon dioxide.
Applications De Recherche Scientifique
Diheptyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a green solvent and plasticizer in polymer chemistry.
Biology: Investigated for its biocompatibility and potential use in biomedical devices.
Medicine: Explored as a non-toxic alternative to phthalate plasticizers in medical equipment.
Industry: Employed in the production of flexible PVC products, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of diheptyl carbonate primarily involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. This interaction occurs through the insertion of the this compound molecules between the polymer chains, reducing intermolecular forces and enhancing the material’s mechanical properties.
Comparaison Avec Des Composés Similaires
- Diethyl carbonate
- Dimethyl carbonate
- Dibutyl carbonate
Comparison: Diheptyl carbonate is unique due to its longer alkyl chains, which provide better plasticizing efficiency and lower volatility compared to shorter-chain carbonates like diethyl carbonate and dimethyl carbonate. This makes it particularly suitable for applications requiring high-performance plasticizers with minimal environmental impact.
Propriétés
Numéro CAS |
7452-64-4 |
|---|---|
Formule moléculaire |
C15H30O3 |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
diheptyl carbonate |
InChI |
InChI=1S/C15H30O3/c1-3-5-7-9-11-13-17-15(16)18-14-12-10-8-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
ZYKOICDLSSOLAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


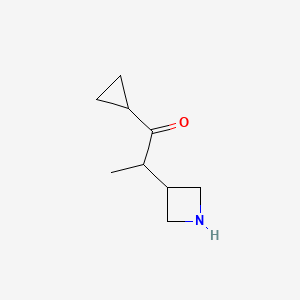
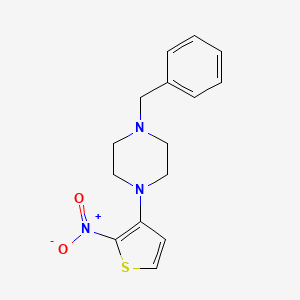
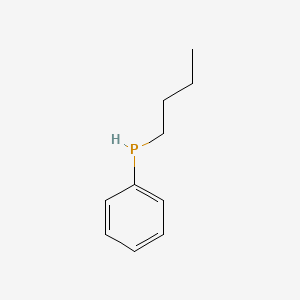
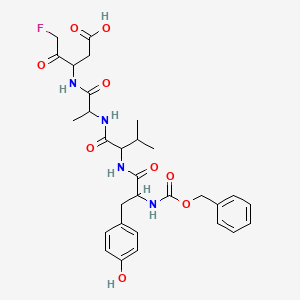
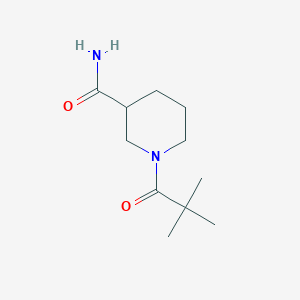
![2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetic acid](/img/structure/B14802460.png)
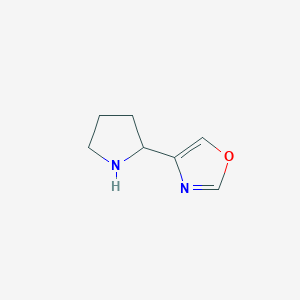
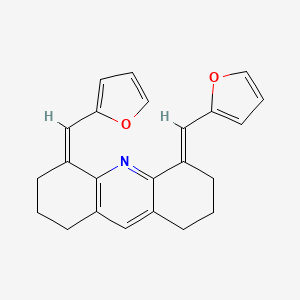

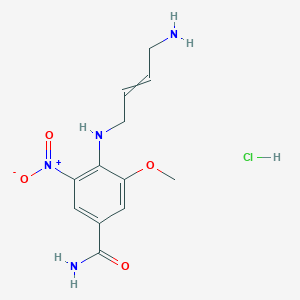
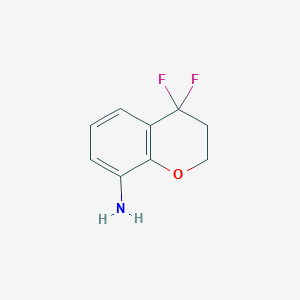
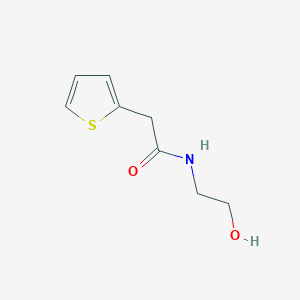

![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
